molecular formula C11H15BrN2O B13003822 3-Bromo-4-(diethylamino)benzamide

3-Bromo-4-(diethylamino)benzamide

Cat. No.: B13003822
M. Wt: 271.15 g/mol
InChI Key: SRBOIXCIURKWFN-UHFFFAOYSA-N
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Description

3-Bromo-4-(diethylamino)benzamide (CAS 1706433-47-7) is an organic compound with the molecular formula C11H15BrN2O and a molecular weight of 271.16 g/mol . Its structure features a benzamide core that is substituted with a bromo group and a diethylamino group. This specific arrangement classifies it as a substituted benzamide, a family of compounds known to serve as valuable intermediates in medicinal chemistry and chemical synthesis . As a building block, this compound can be utilized in various cross-coupling reactions, where the bromo group can facilitate further functionalization, and in the synthesis of more complex molecules for research applications . Suppliers offer this product with a typical purity of 97% and confirm its identity using analytical techniques, providing associated structural identifiers such as SMILES (O=C(N)C1=CC=C(N(CC)CC)C(Br)=C1) and InChIKey (SRBOIXCIURKWFN-UHFFFAOYSA-N) for researcher verification . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate precautions, as it may carry safety hazards indicated by warning statements such as H302, H315, H319, and H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-4-(diethylamino)benzamide

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)10-6-5-8(11(13)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15)

InChI Key

SRBOIXCIURKWFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)N)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Bromo-4-(diethylamino)benzamide

The established routes to synthesize this compound rely on predictable and high-yielding reactions that take advantage of the inherent reactivity of the precursor molecules. The choice of route often depends on the availability of starting materials and desired reaction scale.

The introduction of a bromine atom onto the benzene (B151609) ring is a key step. The starting material for this transformation is typically 4-(diethylamino)benzamide (B8508176) or its corresponding carboxylic acid, 4-(diethylamino)benzoic acid. The diethylamino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para-position is already substituted, the incoming electrophile (Br+) is directed to the ortho-position (C-3).

Direct bromination involves the reaction of the aromatic substrate with molecular bromine (Br₂), often in the presence of a solvent. The high electron-donating capacity of the diethylamino group makes the aromatic ring highly nucleophilic, facilitating a rapid reaction with bromine, sometimes even without a catalyst.

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The bromine molecule becomes polarized, and the aromatic ring attacks the electrophilic bromine atom to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base in the reaction mixture then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the 3-bromo product.

Table 1: Conditions for Direct Bromination

ReagentSolventTemperatureNotes
Br₂Acetic AcidRoom TempA common solvent that can also help to moderate reactivity.
Br₂Dichloromethane (DCM)0 °C to Room TempAn inert solvent; the reaction may require careful temperature control.
Br₂Carbon Tetrachloride (CCl₄)Room TempA non-polar, inert solvent.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination that serves as a milder and more selective source of electrophilic bromine compared to molecular bromine. missouri.edu It is particularly effective for brominating electron-rich aromatic compounds such as phenols and anilines. missouri.edu The use of NBS can minimize side reactions, such as over-bromination, that can occur with Br₂. missouri.edu

The reaction with NBS is typically carried out in a polar solvent. For electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity; however, in the case of 4-substituted anilines, the substitution occurs at the ortho position. missouri.edu

Table 2: Conditions for Bromination with NBS

ReagentSolventTemperatureNotes
NBSDimethylformamide (DMF)Room TempOften provides high selectivity for bromination of activated rings. missouri.edu
NBSAcetonitrile (B52724) (MeCN)Room TempA polar aprotic solvent suitable for the reaction.
NBSDichloromethane (DCM)Room TempCan be used, sometimes with a catalytic amount of acid.

While the strongly activated nature of the 4-(diethylamino) aromatic ring often precludes the need for a catalyst, catalytic systems are crucial in many bromination reactions, especially for less reactive substrates. Lewis acids like FeCl₃, FeBr₃, or AlCl₃ are traditional catalysts that function by polarizing the Br-Br bond, increasing the electrophilicity of the bromine atom.

More modern approaches may utilize other catalytic systems. For instance, copper catalysts have been employed for the C-H bromination of certain aromatic systems, such as 8-aminoquinoline (B160924) amides, using alkyl bromides as the bromine source. beilstein-journals.org Such methods highlight the ongoing development of milder and more selective catalytic bromination protocols that could potentially be adapted for substrates like 4-(diethylamino)benzamide.

The second major strategy for synthesizing the target compound involves the formation of the amide bond. This route begins with 3-bromo-4-(diethylamino)benzoic acid, which is commercially available. bldpharm.com The carboxylic acid is then converted into a primary amide.

Direct reaction between a carboxylic acid and ammonia (B1221849) to form a primary amide requires very high temperatures to drive off water and is generally not compatible with complex organic molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

The activation of the carboxylic acid is achieved using a coupling reagent. This process typically generates a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride, which is then readily attacked by an amine (in this case, ammonia or an ammonia equivalent) to form the amide bond. luxembourg-bio.com

There is a vast array of coupling reagents available to organic chemists, each with specific advantages regarding reactivity, cost, and the suppression of side reactions like racemization in chiral substrates.

Table 3: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample Reagent (Acronym)Activating MechanismByproducts
CarbodiimidesDicyclohexylcarbodiimide (DCC)Forms an O-acylisourea intermediate. luxembourg-bio.comDicyclohexylurea (DCU), often insoluble. luxembourg-bio.com
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Forms an active ester with the benzotriazole (B28993) moiety.Tripyrrolidinophosphine oxide.
Uronium/Aminium SaltsHATU, HBTUForms an active ester, with the reaction often accelerated by the presence of a base. luxembourg-bio.comTetramethylurea.
Silicon-Based ReagentsTetramethoxysilane (TMOS)Forms a silyl (B83357) ester intermediate. nih.govMethanol and silica-based byproducts. nih.gov

The general procedure involves dissolving the 3-bromo-4-(diethylamino)benzoic acid and a base (such as triethylamine (B128534) or diisopropylethylamine) in an inert solvent like DCM or DMF. The coupling reagent is added, followed by the amine source (e.g., ammonium (B1175870) chloride) to furnish the final product, this compound.

Advanced Synthetic Protocols and Yield Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov This technique could be applied to both the N-alkylation and amidation steps in the synthesis of this compound.

Furthermore, the synthesis of related benzamides, such as N-substituted derivatives, has been reported with high yields. For example, the reaction of 4-bromobenzoic acid with (S)-1-phenylethanamine using titanium tetrachloride as a coupling reagent resulted in a 93% yield of the corresponding amide. researchgate.net This suggests that similar high-yielding protocols could be adapted for the synthesis of this compound.

Derivatization and Chemical Reactivity of this compound

The presence of multiple functional groups—a bromine atom, a diethylamino group, and a benzamide (B126) moiety—makes this compound a versatile scaffold for further chemical modifications.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in building molecular complexity. For instance, the bromine can be displaced by nucleophiles such as amines, thiols, or alkoxides. The reaction conditions, including the choice of solvent and base, are critical for the success of these substitutions. In some cases, particularly with nitropyridine systems, unexpected nitro-group migrations have been observed during nucleophilic substitution with amines in polar aprotic solvents. clockss.org

Redox Chemistry: Oxidation and Reduction Pathways

The functional groups of this compound can undergo oxidation and reduction reactions. The diethylamino group can potentially be oxidized. While specific studies on the oxidation of this compound are not prevalent, the oxidation of amino groups on aromatic rings to nitroso or nitro derivatives is a known transformation.

Reduction reactions can also be performed. For example, the reduction of a bromo-substituted aldehyde to an alkane has been achieved using methods like the Wolf-Kishner or Clemmensen reduction. doubtnut.com While not directly applicable to the amide group, this indicates that the bromo-substituent is often stable to certain reducing conditions.

Cross-Coupling Reactions for Molecular Complexity (e.g., Suzuki-Miyaura, Heck)

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. rwth-aachen.de

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and other complex molecules. wikipedia.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligands, and base can be optimized to achieve high yields. nih.gov For example, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been successfully demonstrated, suggesting that the amino group in this compound would be compatible with these conditions. nih.gov

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is also a cornerstone of C-C bond formation and follows a similar Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction is typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297), with bases such as triethylamine. wikipedia.org The efficiency of the Heck reaction can sometimes be improved by using additives like tetrabutylammonium (B224687) bromide (TBAB), which can help stabilize the palladium catalyst and inhibit side reactions like dehalogenation. beilstein-journals.orgnih.gov

The following table summarizes key aspects of these cross-coupling reactions:

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki-Miyaura Organoboron (e.g., boronic acid)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; tolerant of many functional groups. wikipedia.orglibretexts.orgnih.gov
Heck AlkenePalladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Forms a new C-C bond at an sp² carbon of an alkene. wikipedia.orglibretexts.org

Reactivity of Amine and Amide Functional Groups

The diethylamino and benzamide groups also exhibit characteristic reactivity. The nitrogen of the diethylamino group is nucleophilic and can react with electrophiles.

The amide group itself is generally stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The synthesis of N-substituted benzamides often involves the reaction of a carboxylic acid with an amine, a reaction that can be facilitated by coupling reagents. researchgate.netcienciadigital.org This highlights the potential for modifying the amide portion of this compound.

pH-Dependent Chemical Behavior and Solvation Effects

The chemical behavior of "this compound" is influenced by the pH of the surrounding medium and the nature of the solvent. These factors can affect the compound's stability, solubility, and spectral properties primarily due to the presence of the ionizable diethylamino group and the polar benzamide moiety.

The hydrolysis of benzamides, the cleavage of the amide bond to form a carboxylic acid and an amine, is a key reaction influenced by pH. Generally, amide hydrolysis can be catalyzed by both acid and base. libretexts.org Under acidic conditions, the carbonyl oxygen of the benzamide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. cdnsciencepub.com Conversely, under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon. acs.org The rate of hydrolysis is dependent on the concentration of the acid or base. cdnsciencepub.com For substituted benzamides, the electronic effects of the substituents on the benzene ring play a crucial role. Electron-withdrawing groups can influence the rate of hydrolysis. cdnsciencepub.com

It is important to note that detailed experimental studies specifically characterizing the pH-dependent hydrolysis kinetics and solvatochromic behavior of "this compound" are limited in publicly available scientific literature. Therefore, the discussion above is based on established principles of amide chemistry and the behavior of structurally analogous compounds.

Analogous Synthetic Strategies for Related Benzamide Compounds

The synthesis of substituted benzamides, such as "this compound," can be achieved through various established methodologies in organic chemistry. These strategies often involve the formation of the amide bond as a key step, starting from a corresponding carboxylic acid derivative and an amine, or through the modification of a pre-existing benzamide scaffold.

One of the most common and direct approaches to synthesizing benzamides is the acylation of an amine with a benzoyl chloride. This method is a form of nucleophilic acyl substitution.

Another powerful and widely used method for the synthesis of aryl amides is the palladium-catalyzed amination of aryl halides , often referred to as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base. While typically used for forming arylamines, variations of this methodology can be applied to amide synthesis.

A related palladium-catalyzed approach involves the cyanation of aryl bromides followed by hydration . In this one-pot procedure, an aryl bromide is first converted to an aryl nitrile using a cyanide source and a palladium catalyst. The resulting nitrile is then hydrated in situ to the corresponding primary benzamide. rsc.org This method is particularly useful for preparing primary benzamides from readily available aryl bromides.

Nucleophilic Aromatic Substitution (SNAr) presents another viable synthetic route, especially when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing a compound like "this compound," one could envision a strategy starting from a precursor with a suitable leaving group at the 4-position, which is then displaced by diethylamine. The presence of the bromo and amide groups would influence the reactivity of the ring towards nucleophilic attack.

The following table provides a summary of some analogous synthetic strategies for related benzamide compounds, highlighting the versatility of modern organic synthesis in accessing this important class of molecules.

Synthetic Strategy Starting Materials Key Reagents & Conditions Product Type Reference(s)
AcylationSubstituted Benzoyl Chloride, AmineBase (e.g., pyridine, triethylamine)N-Substituted Benzamide ncert.nic.in
Palladium-Catalyzed AminationAryl Halide, AminePalladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine-based), Base (e.g., NaOtBu)N-Aryl Benzamide youtube.com
Palladium-Catalyzed Cyanation and HydrationAryl BromidePd(OAc)₂, K₄[Fe(CN)₆]·3H₂O, Base, WaterPrimary Benzamide rsc.org
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide, AmineElectron-withdrawing groups on the aryl ring, BaseAminated Benzamide nih.gov
Palladium-Catalyzed Carbonylative SynthesisN-(o-Bromoaryl)amidePalladium Catalyst, Carbon Monoxide Source (e.g., paraformaldehyde)Benzoxazinone (cyclic amide) nih.gov

Molecular Structure and Supramolecular Architecture

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition, bonding, and electronic environment can be obtained.

Infrared and Raman Spectroscopy for Vibrational Analysis

While specific experimental IR and Raman data for 3-Bromo-4-(diethylamino)benzamide are not widely available in the reviewed literature, the expected spectral features can be inferred from related compounds. For instance, the IR spectrum of 3-bromobenzamide, a structurally similar molecule, displays characteristic absorption bands. nist.govchemicalbook.com It is anticipated that the spectrum of this compound would show prominent peaks corresponding to the N-H stretching vibrations of the primary amide, the C=O stretching of the carbonyl group, and C-N stretching of the diethylamino group. Additionally, vibrations associated with the aromatic ring and the C-Br bond would be present in the fingerprint region. ornl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Although specific ¹H-NMR and ¹³C-NMR spectra for this compound are not readily found in published literature, the expected chemical shifts and coupling patterns can be predicted. In the ¹H-NMR spectrum, one would expect to observe signals for the aromatic protons, with their multiplicity and coupling constants dictated by the substitution pattern. The protons of the diethylamino group would likely appear as a quartet and a triplet. The amide protons would present as a broad singlet. In the ¹³C-NMR spectrum, distinct signals for each carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons, would confirm the molecular structure. NMR studies on various benzamide (B126) derivatives provide a reference for these expected spectral features. sigmaaldrich.comrsc.orgspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

Specific UV-Vis spectroscopic data for this compound is not extensively documented. However, the presence of the benzamide chromophore, substituted with an electron-donating diethylamino group and an electron-withdrawing bromine atom, is expected to give rise to characteristic absorption bands in the UV region. The electronic transitions would likely be of the π → π* and n → π* type. Studies on related aromatic compounds indicate that the position and intensity of these absorption maxima are sensitive to the nature and position of the substituents on the aromatic ring. sigmaaldrich.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Solid-State Structural Analysis: Crystallography

Crystallography, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com

In-depth Structural Analysis of this compound Remains Elusive

A comprehensive examination of the molecular and supramolecular architecture of the chemical compound this compound is currently hindered by a lack of publicly available crystallographic and computational data. Despite extensive searches for detailed structural information, specific experimental or theoretical findings on its crystal system, bond parameters, conformational states, and intermolecular interactions are not present in accessible scientific literature or databases.

The specific data required for a thorough analysis, as outlined in a structured investigation, remains unpublished. This includes fundamental details such as the determination of its crystal system and space group, which are crucial for understanding the compound's solid-state packing. Furthermore, precise measurements of bond lengths, bond angles, and torsion angles, which would provide insight into the molecule's geometry and potential strain, are unavailable.

Consequently, a detailed conformational analysis of this compound in its crystalline state cannot be performed. Such an analysis would typically describe the spatial arrangement of its atoms and functional groups, which significantly influences its physical and chemical properties.

Similarly, an in-depth exploration of the supramolecular interactions within the crystal lattice is not possible without the foundational crystallographic data. This includes the identification and characterization of hydrogen bonding networks, which are key to understanding how the molecules assemble in the solid state. Additionally, the presence and nature of other non-covalent interactions, such as halogen bonding and π-π stacking, which can play a significant role in the stability and structure of the crystal lattice, remain uncharacterized for this specific compound.

Advanced computational analyses, including Hirshfeld surface analysis and energy framework calculations, which provide quantitative and visual insights into intermolecular contacts and their energetic contributions to the crystal packing, have not been reported for this compound.

While the existence of the compound is confirmed through its listing in chemical supplier databases, the detailed scientific investigation necessary to elucidate its three-dimensional structure and intermolecular interactions has not been made public. Therefore, a detailed article on the molecular and supramolecular architecture of this compound cannot be generated at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netnih.govnih.gov This method is favored for its balance of computational cost and accuracy in describing electronic correlation. nih.gov DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule, and in analyzing its electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the exact Hartree-Fock exchange with DFT exchange-correlation functionals. nih.govnih.govdergipark.org.trejosat.com.tr For the basis set, which is a set of mathematical functions used to build the molecular orbitals, a common choice is the 6-311G++(d,p) or similar Pople-style basis sets. researchgate.netnih.govnih.gov These basis sets provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential for hydrogen bonding. The combination of B3LYP with a suitable basis set is frequently employed for geometry optimization and subsequent property calculations. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with enhanced molecular polarizability, which can lead to a greater nonlinear optical (NLO) response. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule involved in charge transfer during electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Bromo-4-(diethylamino)benzamide based on Analogous Compounds

ParameterEnergy (eV)
EHOMO-5.14 to -6.70
ELUMO-4.56 to -4.87
Energy Gap (ΔE)0.54 to 1.84

Note: The data in this table is derived from studies on various organic molecules and is presented for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atom, making these sites potential targets for electrophiles. The hydrogen atoms of the amide group and the aromatic ring would likely exhibit positive potential.

Molecules with significant charge transfer characteristics and high polarizability can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.govphyschemres.org DFT calculations can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). physchemres.org A large value of the first hyperpolarizability is indicative of a strong NLO response. physchemres.org The design of molecules with enhanced NLO properties often involves creating systems with strong electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

Table 2: Predicted Nonlinear Optical Properties of an Analogous Triazole Derivative

ParameterValue (a.u.)
Dipole Moment (μ)6.317 x 10-30 Cm
Polarizability (α)4.314 x 10-30 esu

Note: This data is from a study on a novel triazole derivative and is provided as an example of NLO property calculations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. researchgate.netrsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which are related to the intensity of the absorption bands in an electronic spectrum. rsc.org TD-DFT is a valuable tool for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions, such as n→π* and π→π* transitions. nih.gov By analyzing the molecular orbitals involved in the electronic transitions, one can characterize the excited states and identify any charge-transfer character. The accuracy of TD-DFT calculations can be influenced by the choice of functional, and it is a powerful method for simulating electronic spectra in different environments, such as in various solvents. researchgate.netrsc.orgrsc.org

Table 3: Example of Theoretical Electronic Absorption Spectra Calculation for 4-(Dimethylamino) Benzaldehyde

Excited StateWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Assignment
S13163.9280.0001HOMO-1 → LUMO
S23094.0170.6172HOMO → LUMO

Note: This data is for 4-(Dimethylamino) Benzaldehyde, a structurally related compound, and is calculated at the B3LYP/6-31G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer mechanisms by analyzing the stabilization energies associated with electron delocalization from a filled Lewis-type (donor) NBO to an empty non-Lewis-type (acceptor) NBO. In the context of this compound, NBO analysis would elucidate the intramolecular charge transfer (ICT) phenomena that are crucial for its molecular stability and reactivity.

In a hypothetical NBO analysis of this compound, significant charge transfer interactions would be expected. The diethylamino group, being a strong electron-donating group, would have its nitrogen lone pair (n) orbitals act as primary donor NBOs. The aromatic ring's π-system and the carbonyl group of the benzamide (B126) moiety would contain key acceptor (π) NBOs. The delocalization of electron density from the nitrogen lone pair to the antibonding π orbitals of the benzene (B151609) ring and the C=O bond would be a major contributor to the molecule's electronic stabilization.

Table 1: Hypothetical Major Donor-Acceptor Interactions in this compound based on NBO Analysis of Analogous Compounds

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)π(C=C) of ringHighLone pair to π delocalization
n(N)π(C=O)ModerateLone pair to π delocalization
π(C=C) of ringπ(C=O)Moderateπ to π delocalization (conjugation)
n(O)σ(C-N)LowLone pair to σ delocalization
n(Br)σ(C-C)LowLone pair to σ delocalization

This table is illustrative and based on general principles and findings from structurally related molecules. Actual values would require a specific quantum chemical calculation for this compound.

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework to quantify chemical reactivity using various descriptors derived from the electron density. mdpi.comscielo.org.mx These descriptors help in predicting the reactive sites of a molecule and understanding its behavior in chemical reactions. For this compound, CDFT can be used to calculate global and local reactivity descriptors.

Global reactivity descriptors provide information about the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. The most common local descriptors are the Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons is changed. frontiersin.org

f(r)+: For nucleophilic attack (reactivity towards an electron donor).

f(r)-: For electrophilic attack (reactivity towards an electron acceptor).

f(r)0: For radical attack.

In the case of this compound, the electron-donating diethylamino group would significantly influence the nucleophilic character of the molecule. The aromatic ring, particularly the ortho and para positions relative to the diethylamino group, would be expected to have high values of f(r)-, making them susceptible to electrophilic attack. The carbonyl carbon of the benzamide group would likely be an electrophilic center, with a high f(r)+ value. The bromine atom would also influence the local reactivity through its inductive and resonance effects.

Table 2: Predicted Reactivity Descriptor Trends for this compound based on CDFT Principles

DescriptorPredicted Trend/ValueRationale
Chemical Potential (μ)Relatively HighPresence of the electron-donating diethylamino group increases the energy of the HOMO.
Hardness (η)Relatively LowThe extended π-system and the presence of a strong donating group facilitate charge transfer.
Electrophilicity Index (ω)ModerateThe molecule has both electron-donating and withdrawing groups, leading to a balanced electrophilic character.
Fukui Function (f-)High on aromatic carbons ortho/para to the -NEt2 groupIndicates susceptibility to electrophilic attack at these positions.
Fukui Function (f+)High on the carbonyl carbonIndicates susceptibility to nucleophilic attack at this position.

These trends are qualitative predictions based on the chemical structure and principles of CDFT.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model of molecular electronic structure that defines atoms and the bonds between them based on the topology of the electron density. acs.org QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions by analyzing the properties of the electron density at bond critical points (BCPs).

For this compound, QTAIM would be particularly useful in characterizing the C-Br bond and any potential intramolecular non-covalent interactions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of a bond provide insight into the nature of the interaction.

Closed-shell interactions (e.g., ionic bonds, van der Waals interactions, hydrogen bonds, halogen bonds) are typically characterized by low ρ and positive ∇²ρ values. researchgate.net

Shared-shell interactions (e.g., covalent bonds) are characterized by high ρ and negative ∇²ρ values.

The C-Br bond in this compound would exhibit characteristics of a polar covalent bond. Furthermore, QTAIM could reveal the presence and nature of a halogen bond if the bromine atom interacts with a nucleophilic site on another molecule or even within the same molecule. nih.govnih.gov The analysis of halogen bonding has become increasingly important in understanding molecular recognition and crystal engineering. mdpi.com

Table 3: Expected QTAIM Parameters for Key Interactions in this compound

InteractionExpected Electron Density (ρ) at BCPExpected Laplacian of Electron Density (∇²ρ) at BCPBond Type Indication
C-C (aromatic)HighNegativeCovalent
C=OHighNegativePolar Covalent
C-NHighNegativePolar Covalent
C-BrModerateSlightly positive or negativePolar Covalent
Intramolecular H-bond (if present)LowPositiveClosed-shell (electrostatic)
Intermolecular Halogen BondLowPositiveClosed-shell (electrostatic)

This table presents expected trends based on QTAIM studies of similar organic molecules.

Molecular Dynamics and Simulation Approaches

While not explicitly detailed in dedicated studies for this compound, molecular dynamics (MD) simulations are a standard and powerful tool implied by docking and conformational analysis to understand the dynamic behavior of a ligand in a biological environment. MD simulations provide insights into the flexibility of the ligand, the stability of its binding pose within a protein's active site, and the energetic contributions of various interactions over time.

For a molecule like this compound, MD simulations would be crucial to:

Assess the stability of the predicted docking poses.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Analyze the role of water molecules in the binding site.

Identify key and persistent interactions that contribute most to the binding affinity.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netresearchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Target Binding Interactions and Affinity Predictions

Given the benzamide scaffold, this compound could be investigated as a potential inhibitor for various protein targets, including histone deacetylases (HDACs), topoisomerases, or bromodomains. researchgate.netnih.govnih.gov Molecular docking studies on benzamide derivatives have shown that these molecules can effectively bind to the active sites of these proteins. nih.govresearchgate.net

The binding affinity is typically estimated using a scoring function, which provides a value in units such as kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. The predicted binding affinity of this compound would depend on the specific protein target and the docking software used. For instance, in the context of bromodomain inhibition, the benzamide core could mimic the acetylated lysine (B10760008) recognition. nih.gov

Table 4: Representative Binding Affinity Data for Benzamide Derivatives against Various Targets

Compound ClassProtein TargetDocking Score (kcal/mol)Reference
Benzamide DerivativesGlucokinase-11.17 (SP) nih.gov
Benzamide DerivativesTopoisomerase IIαHigh Affinity researchgate.net
Benzamide DerivativesHDAC2High Affinity researchgate.net
Quinolone DerivativesBRD4-6.76 (Glide) semanticscholar.org

This table showcases the potential of the benzamide scaffold to exhibit strong binding affinities to various protein targets.

Identification of Key Binding Residues and Interaction Types (e.g., Hydrogen Bonds, Pi-Interactions)

The specific interactions between a ligand and a protein are crucial for binding affinity and selectivity. For this compound, several types of interactions would be anticipated depending on the target protein's active site.

Hydrogen Bonds: The amide group of the benzamide is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These groups can form crucial hydrogen bonds with amino acid residues such as asparagine, glutamine, arginine, and the protein backbone. nih.govnih.gov

Pi-Interactions: The aromatic ring of the benzamide can engage in various π-interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's active site. nih.govresearchgate.net These can include:

π-π stacking: Face-to-face stacking of aromatic rings.

π-π T-shaped: The edge of one aromatic ring points towards the face of another.

Cation-π interactions: Interaction between the electron-rich π-system and a positively charged residue like lysine or arginine. nih.gov

Amide-π interactions: Interaction between the amide group and an aromatic ring. mdpi.comresearchgate.net

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom like oxygen or nitrogen in the protein's active site. This type of interaction is increasingly recognized as important in ligand-protein binding. nih.govnih.gov

Table 5: Common Interacting Residues for Benzamide-based Inhibitors in Protein Active Sites

Interaction TypeKey Amino Acid Residues
Hydrogen BondingASN, GLN, ARG, TYR, HIS, SER, THR, Backbone C=O and N-H
π-π StackingPHE, TYR, TRP, HIS
Cation-πLYS, ARG
HydrophobicLEU, ILE, VAL, ALA, PRO

This table provides a general overview of potential key binding residues based on studies of various benzamide inhibitors.

Preclinical Pharmacological and Biological Research

Mechanism of Action Elucidation (Preclinical Focus)

Molecular Interactions with Biological Targets

There is no specific information available in the scientific literature detailing the molecular interactions of 3-Bromo-4-(diethylamino)benzamide with any biological targets. Research on analogous compounds suggests that benzamide (B126) derivatives can interact with a variety of proteins, but direct evidence for this specific compound is lacking.

Role of Structural Features (e.g., Diethylamino Group Lipophilicity, Bromine Atom Influence)

The influence of the diethylamino group and the bromine atom on the activity of this compound has not been specifically documented. Generally, in other molecular contexts, the lipophilicity of a diethylamino group can influence a compound's ability to cross cell membranes and its binding to hydrophobic pockets within protein targets. The bromine atom, as a halogen, can participate in halogen bonding and alter the electronic properties of the aromatic ring, which can significantly impact binding affinity and selectivity for its biological target. However, without specific studies on this compound, these remain general principles rather than established facts for this compound.

Allosteric Modulation and Conformational Effects on Target Proteins

No studies have been published that investigate the potential for this compound to act as an allosteric modulator or to induce specific conformational changes in any target proteins.

Structure-Activity Relationship (SAR) Studies and Rational Design

Comprehensive structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how chemical structure translates to biological function.

Systematic Modification of the Benzamide Scaffold

There are no published reports on the systematic modification of the this compound scaffold to probe its structure-activity relationships.

Impact of Halogen and Amine Substituents on Activity

While the impact of halogen and amine substituents is a common theme in the study of benzamide derivatives, no research has specifically detailed these effects for this compound.

Preclinical Efficacy Studies (Beyond Initial Screening)

Following initial identification, the preclinical evaluation of novel chemical entities is essential to determine their potential therapeutic value. This stage of research involves rigorous testing in disease-relevant models to understand the compound's biological activity and mechanism of action. For the compound this compound, the available scientific literature does not currently contain detailed preclinical efficacy studies corresponding to the specific areas of in vitro evaluation in cancer or mycobacterial models, nor on its specific functional outcomes like cell cycle arrest or apoptosis induction.

Evaluation in Disease-Relevant In Vitro Models (e.g., Cancer Cell Lines, Mycobacterial Strains)

Comprehensive searches of scientific databases have not yielded specific studies detailing the evaluation of this compound against panels of human cancer cell lines or various strains of mycobacteria. Typically, research in this area would involve determining the compound's cytotoxic or anti-proliferative activity, often expressed as an IC50 (half-maximal inhibitory concentration) value across different cell types. For antimycobacterial studies, the minimum inhibitory concentration (MIC) required to inhibit bacterial growth would be a key parameter. At present, such data for this compound is not publicly available in the referenced literature.

Investigation of Functional Outcomes in Cellular Systems (e.g., Cell Cycle Arrest, Apoptosis Induction)

Similarly, there is a lack of specific published research investigating the functional effects of this compound on cellular processes such as cell cycle progression and the induction of apoptosis (programmed cell death). Studies on other substituted benzamide compounds have shown activities such as G2/M cell cycle arrest and the induction of apoptosis through caspase-dependent pathways in cancer cells. For instance, the N-substituted benzamide declopramide (B1670142) has been shown to induce a G2/M cell cycle block and apoptosis in murine and human cancer cell lines. However, it is crucial to note that these findings are not directly applicable to this compound, as small changes in chemical structure can lead to significant differences in biological activity. Without dedicated studies on this compound, its specific impact on these cellular functions remains uncharacterized.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation of 3-Bromo-4-(diethylamino)benzamide from starting materials, byproducts, and other impurities, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most relevant techniques in this context.

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. For benzamide (B126) derivatives, reversed-phase HPLC using a C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode. Detection is often achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, or a mass spectrometer for enhanced selectivity and sensitivity (LC-MS).

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is another valuable tool, particularly for assessing the presence of volatile impurities or for the analysis of the compound after derivatization to increase its volatility. The selection of an appropriate GC column, with a stationary phase polarity that matches the analyte, is crucial for achieving good peak shape and resolution.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Benzamide Derivatives

Parameter HPLC UPLC GC-MS
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm DB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient) Acetonitrile:Water with 0.1% Formic Acid (gradient) Helium
Flow Rate 1.0 mL/min 0.4 mL/min 1.0 mL/min
Detector UV-Vis Diode Array Mass Spectrometer (MS) Mass Spectrometer (MS)
Injection Volume 10 µL 2 µL 1 µL (splitless)
Oven Temperature Ambient 40 °C 100 °C (hold 2 min) to 280 °C at 15 °C/min

Advanced Mass Spectrometry Applications (e.g., HR-ESI-MS for Metabolite Identification)

Mass spectrometry is a cornerstone for the structural elucidation and sensitive detection of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly powerful, providing highly accurate mass measurements that allow for the determination of the elemental composition of the parent compound and its potential metabolites.

In a typical HR-ESI-MS analysis, the sample is introduced into the mass spectrometer in a liquid stream, where it is ionized by a high-voltage spray. The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The precise mass-to-charge ratio (m/z) of the ions is measured, often with an accuracy of less than 5 parts per million (ppm). This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

For metabolite identification studies, a biological sample (e.g., from an in vitro incubation with liver microsomes) would be analyzed by LC-HR-ESI-MS. By comparing the mass spectra of control and test samples, new signals corresponding to potential metabolites can be identified. The accurate mass measurement of these new signals allows for the prediction of their elemental composition, and thus the type of metabolic transformation that has occurred (e.g., hydroxylation, dealkylation, glucuronidation). Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the metabolite ions are fragmented to produce a characteristic pattern of product ions.

Table 2: Predicted HR-ESI-MS Data for this compound and a Hypothetical Metabolite

Compound Formula Adduct Theoretical m/z
This compound C₁₁H₁₅BrN₂O [M+H]⁺ 271.0495
Hypothetical Hydroxylated Metabolite C₁₁H₁₅BrN₂O₂ [M+H]⁺ 287.0444

Electrochemical Methods for Reactivity Studies

Electrochemical techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), can provide valuable insights into the redox properties and chemical reactivity of this compound. These methods are particularly useful for studying reactions involving electron transfer, such as the reduction of the carbon-bromine bond or the oxidation of the diethylamino group.

In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. For this compound, one would expect to observe an irreversible reduction wave corresponding to the cleavage of the C-Br bond. The potential at which this reduction occurs is indicative of the ease of this process. Additionally, an oxidation wave might be observed for the diethylamino group.

Studies on related bromo-aromatic compounds have shown that the reductive cleavage of the C-Br bond is a key electrochemical process. The reactivity of this bond is of interest as it can influence the compound's metabolic fate and potential for covalent binding to biological macromolecules.

Table 3: Representative Electrochemical Data for Related Aromatic Compounds

Compound Type Technique Observed Process Potential Range (vs. SCE)
Bromo-aromatic Cyclic Voltammetry Irreversible C-Br bond reduction -1.0 to -1.8 V
Aromatic Amine Cyclic Voltammetry Reversible or quasi-reversible oxidation +0.5 to +1.2 V

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample of this compound. The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula (C₁₁H₁₅BrN₂O). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. nih.gov

The analysis is typically performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods. The bromine content can be determined by methods such as ion chromatography or titration after combustion and absorption in a suitable solution.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₅BrN₂O)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 11 132.121 48.72
Hydrogen H 1.008 15 15.120 5.58
Bromine Br 79.904 1 79.904 29.47
Nitrogen N 14.007 2 28.014 10.33
Oxygen O 15.999 1 15.999 5.90
Total 271.158 100.00

Future Directions and Research Perspectives

Development of Novel Derivatives with Enhanced Specificity and Potency

A primary focus of ongoing research in the field of medicinal chemistry is the synthesis of novel derivatives of existing compounds to improve their therapeutic properties. For 3-Bromo-4-(diethylamino)benzamide, the strategic modification of its chemical structure could lead to derivatives with enhanced specificity for their biological targets and increased potency.

Key areas for derivatization could include:

Modification of the Diethylamino Group: Altering the alkyl chains of the diethylamino group could influence the compound's lipophilicity and its interaction with target proteins.

Substitution on the Benzene (B151609) Ring: The bromine atom at the 3-position and the diethylamino group at the 4-position offer opportunities for further chemical modifications. The introduction of other functional groups could modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity.

Alterations to the Benzamide (B126) Core: The amide linkage is a critical feature of this class of compounds and can be modified to explore different binding interactions. mdpi.com

Research into other brominated benzamides has demonstrated the potential of this approach. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and identified as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key target in non-small cell lung cancer. nih.gov One of the most promising compounds from this series, C9, demonstrated significant inhibitory activity against multiple cancer cell lines. nih.gov

Table 1: Inhibitory Activity of a 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative (Compound C9) on Various Non-Small Cell Lung Cancer Cell Lines This table is representative of the types of data generated in the study of brominated benzamide derivatives.

Cell Line IC50 (µM)
NCI-H520 1.36 ± 0.27
NCI-H1581 1.25 ± 0.23
NCI-H226 2.31 ± 0.41
NCI-H460 2.14 ± 0.36
NCI-H1703 1.85 ± 0.32

Source: Adapted from research on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.gov

Exploration of New Therapeutic Indications

The benzamide scaffold is associated with a broad spectrum of pharmacological activities. researchgate.net Derivatives have been investigated as antimicrobial, analgesic, anticancer, and enzyme inhibitory agents. researchgate.netnih.gov This suggests that this compound and its future derivatives could have therapeutic potential across a range of diseases.

Potential therapeutic areas for exploration include:

Oncology: As demonstrated by related benzamide compounds, there is potential for activity against various cancers. nih.gov The development of derivatives could target specific kinases or other proteins involved in cancer cell proliferation and survival.

Neurodegenerative Diseases: Benzamide derivatives have been explored as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. mdpi.comnih.gov

Infectious Diseases: The antimicrobial properties of some benzamides suggest that novel derivatives could be developed as treatments for bacterial or fungal infections. researchgate.net

Inflammatory Disorders: Anti-inflammatory activity is another hallmark of the benzamide class, opening avenues for the treatment of chronic inflammatory conditions. mdpi.com

Integration of Advanced Computational and Experimental Approaches

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. For this compound, a combined approach will be crucial for accelerating the discovery and optimization of new derivatives.

Computational Modeling: Techniques such as molecular docking can predict how derivatives of this compound might bind to specific protein targets. nih.gov This allows for the rational design of new compounds with improved affinity and selectivity, saving time and resources in the synthesis phase.

High-Throughput Screening: Experimental validation of computationally designed compounds can be achieved through high-throughput screening assays. These assays can rapidly assess the biological activity of a large number of derivatives against a panel of targets.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish clear SARs. nih.govnih.gov This knowledge is invaluable for guiding the design of more potent and selective compounds.

Table 2: Representative Data from In Vitro Enzyme Inhibition Assays for Novel Benzamide Derivatives This table illustrates the type of data generated from experimental approaches to characterize benzamide derivatives as enzyme inhibitors.

Compound Target Enzyme IC50 (µM)
Derivative A Acetylcholinesterase (AChE) 1.57
Derivative B Butyrylcholinesterase (BuChE) 2.85
Derivative C Carbonic Anhydrase I (hCA I) 0.004
Derivative D Carbonic Anhydrase II (hCA II) 0.011

Source: Adapted from studies on various benzamide derivatives. mdpi.comnih.gov

Challenges and Opportunities in Benzamide-Based Drug Discovery

The development of new drugs based on the benzamide scaffold, including derivatives of this compound, presents both challenges and significant opportunities.

Challenges:

Selectivity: Achieving high selectivity for the intended biological target over other related proteins is a common challenge in drug development. Off-target effects can lead to undesirable side effects.

Drug Resistance: In therapeutic areas like oncology and infectious diseases, the development of drug resistance is a major obstacle. mdpi.com Novel derivatives must be designed to overcome existing resistance mechanisms.

Bioavailability and Pharmacokinetics: Ensuring that a drug candidate has suitable absorption, distribution, metabolism, and excretion (ADME) properties is critical for its efficacy and safety.

Opportunities:

Multi-Targeted Therapies: The inherent versatility of the benzamide scaffold allows for the design of compounds that can modulate multiple targets simultaneously. mdpi.com This approach can be particularly effective in complex diseases like cancer and neurodegenerative disorders.

Addressing Unmet Medical Needs: The wide range of biological activities associated with benzamides provides an opportunity to develop novel treatments for diseases with limited therapeutic options. acs.orgresearchgate.net

Personalized Medicine: As our understanding of the genetic basis of disease grows, it may be possible to develop benzamide-based therapies that are tailored to the specific molecular profile of an individual patient's disease.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-4-(diethylamino)benzamide and its derivatives?

The synthesis typically involves coupling reactions between 3-bromo-4-hydroxybenzoic acid derivatives and amines. For example:

  • Step 1 : Activation of the carboxylic acid using N,N-disuccinimidyl carbonate (DSC) to form a succinimidyl ester intermediate .
  • Step 2 : Reaction with N,N-diethylaminoethylamine or similar amines in anhydrous solvents (e.g., dichloromethane) under nitrogen .
  • Step 3 : Purification via silica gel column chromatography, validated by 1H^1H NMR and HRMS for structural confirmation .

Q. How is structural characterization performed for this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR confirms substituent positions and amine integration (e.g., diethylamino group at δ ~3.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C11H14BrN2OC_{11}H_{14}BrN_2O: 293.0234) .
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretch (~1646 cm1^{-1}) and aromatic C-Br vibrations (~600-700 cm1 ^{-1}) .

Q. What preliminary biological activities are associated with this compound?

Benzamide derivatives are explored as inhibitors of enzymes like poly(ADP-ribose) synthetase. However, researchers must:

  • Dose Optimization : Use low concentrations (e.g., <1 mM) to minimize off-target effects on glucose metabolism or DNA synthesis .
  • Control Experiments : Include 3-aminobenzamide as a positive control to isolate target-specific effects .

Advanced Research Questions

Q. How can synthetic yields be improved for halogenated benzamide derivatives?

Optimization strategies include:

  • Solvent Selection : Use anhydrous dichloromethane or DMF to minimize hydrolysis of activated intermediates .
  • Coupling Agents : Replace DSC with EDC/HOBt for milder conditions, reducing side products .
  • Temperature Control : Maintain reactions at 0–5°C during amine coupling to prevent racemization .

Q. What computational methods are suitable for studying molecular interactions of this compound?

The Boys-Bernardi counterpoise method is recommended for accurate interaction energy calculations:

  • Basis Set Selection : Use triple-ζ basis sets (e.g., cc-pVTZ) with dispersion corrections for halogen bonding .
  • Geometry Optimization : Perform at the MP2/cc-pVDZ level to balance accuracy and computational cost .
  • Docking Studies : Combine with molecular dynamics (MD) simulations to predict binding modes to targets like sigma receptors .

Q. How should researchers address contradictions in biological activity data?

Case Example: Observed cytotoxicity may arise from off-target effects. Resolve by:

  • Dose-Response Curves : Establish EC50_{50} values for both target inhibition (e.g., poly(ADP-ribose) synthetase) and cytotoxicity .
  • Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with assays .
  • Structural Analog Testing : Compare with non-brominated analogs to isolate the role of the bromine substituent .

Q. What advanced spectral techniques resolve ambiguities in regiochemical assignments?

  • 2D NMR (COSY, NOESY) : Distinguish between ortho and para substituents on the benzamide ring .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (e.g., C–Br bond length ~1.89 Å) .
  • Isotopic Labeling : Incorporate 13C^{13}C-labeled diethylamine to track amine coupling efficiency via 13C^{13}C NMR .

Q. How can metabolic stability be enhanced for in vivo studies?

  • Fluorine Substitution : Replace bromine with a trifluoromethyl group to improve lipophilicity and reduce oxidative metabolism .
  • Deuterium Labeling : Use deuterated diethylamino groups (e.g., N,NN,N-d6_6-diethylamino) to slow CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.